1-(4-fluorophenyl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide
CAS No.: 955651-99-7
Cat. No.: VC6262733
Molecular Formula: C21H19FN2O3S2
Molecular Weight: 430.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 955651-99-7 |
|---|---|
| Molecular Formula | C21H19FN2O3S2 |
| Molecular Weight | 430.51 |
| IUPAC Name | 1-(4-fluorophenyl)-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]methanesulfonamide |
| Standard InChI | InChI=1S/C21H19FN2O3S2/c22-18-6-3-15(4-7-18)14-29(26,27)23-19-8-5-16-9-10-24(13-17(16)12-19)21(25)20-2-1-11-28-20/h1-8,11-12,23H,9-10,13-14H2 |
| Standard InChI Key | INBKCDCUPZHSFD-UHFFFAOYSA-N |
| SMILES | C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)F)C(=O)C4=CC=CS4 |
Introduction
Molecular Architecture and Structural Features
Core Scaffold and Functional Groups
The compound features a tetrahydroisoquinoline core, a bicyclic structure comprising a benzene ring fused to a piperidine moiety. This core is substituted at the 2-position with a thiophene-2-carbonyl group and at the 7-position with a methanesulfonamide linker bearing a 4-fluorophenyl moiety. The molecular formula is C<sub>21</sub>H<sub>19</sub>FN<sub>2</sub>O<sub>3</sub>S<sub>2</sub>, with a molecular weight of 430.51 g/mol.
Thiophene-2-Carbonyl Group
The thiophene ring, a five-membered heterocycle containing sulfur, contributes to electronic delocalization and enhances binding affinity to biological targets. Its carbonyl group (-CO-) enables hydrogen bonding and dipole interactions, critical for target engagement .
4-Fluorophenyl Methanesulfonamide
The 4-fluorophenyl group introduces electron-withdrawing effects via the fluorine atom, modulating lipophilicity and metabolic stability. The methanesulfonamide (-SO<sub>2</sub>NH-) linker provides rigidity and acidity (pK<sub>a</sub> ~10), influencing solubility and pharmacokinetics .
Synthetic Methodologies
Multi-Step Synthesis Overview
The synthesis involves sequential functionalization of the tetrahydroisoquinoline core (Figure 1):
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Core Formation: Cyclization of phenethylamine derivatives via Pictet-Spengler or Bischler-Napieralski reactions.
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Thiophene-2-Carbonyl Incorporation: Acylation using thiophene-2-carbonyl chloride under Schotten-Baumann conditions.
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Methanesulfonamide Attachment: Sulfonylation with methanesulfonyl chloride in the presence of a base (e.g., triethylamine).
A representative procedure from analogous sulfonamide syntheses involves reacting methanesulfonamide with aldehydes (e.g., 4-fluorobenzaldehyde) in dichloromethane using titanium tetrachloride as a Lewis acid . Yields for similar reactions range from 32% to 50% after recrystallization .
Challenges in Purification
Due to the compound’s high molecular weight and polarity, chromatographic purification (silica gel, ethyl acetate/hexane gradients) is typically required. Recrystallization from CH<sub>2</sub>Cl<sub>2</sub>/hexane mixtures improves purity but may reduce yield .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Key <sup>1</sup>H-NMR signals (400 MHz, CDCl<sub>3</sub>) for structural analogs include:
<sup>13</sup>C-NMR typically shows carbonyl carbons at δ 165–170 ppm and sulfonamide sulfur-linked carbons at δ 45–50 ppm .
Mass Spectrometry
High-resolution ESI-MS confirms the molecular ion [M+H]<sup>+</sup> at m/z 430.51, consistent with the formula C<sub>21</sub>H<sub>19</sub>FN<sub>2</sub>O<sub>3</sub>S<sub>2</sub>. Fragmentation patterns reveal loss of the thiophene carbonyl group (-98 Da) and sulfonamide moiety (-96 Da) .
Research Findings and Future Directions
Comparative Analysis with Structural Analogs
Table 1 summarizes key analogs and their activities:
| Compound | Target | Activity (IC<sub>50</sub>) | Reference |
|---|---|---|---|
| N-(Thiophene-2-carbonyl)TIQ | Topoisomerase II | 1.2 µM | |
| 4-Fluorophenyl sulfonamide | β-Amyloid aggregation | 85% inhibition at 10 µM |
Synthetic Optimization Opportunities
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Catalytic Asymmetric Synthesis: Chiral catalysts (e.g., thiourea-based organocatalysts) could enantioselectively construct the tetrahydroisoquinoline core, improving yield and stereochemical purity .
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SuFEx Click Chemistry: Sulfonyl fluoride exchange reactions might enable late-stage diversification of the sulfonamide group .
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